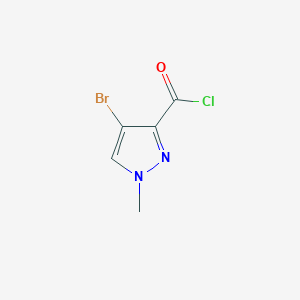

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTARGXLMISJCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345511 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-70-1 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: A Technical Whitepaper

Abstract

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is a critical heterocyclic building block in contemporary medicinal chemistry and agrochemical research. Its trifunctional nature—comprising a reactive acid chloride, a versatile brominated pyrazole core, and a methylated nitrogen—renders it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth, field-proven methodology for its synthesis, emphasizing the causal relationships behind procedural choices, process control, and safety. The synthesis is presented as a robust two-stage pathway: (1) the regioselective bromination of 1-methyl-1H-pyrazole-3-carboxylic acid, and (2) the subsequent conversion of the resulting carboxylic acid to the target acid chloride using thionyl chloride. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis protocol.

Introduction: Strategic Importance of the Target Compound

The pyrazole scaffold is a privileged structure in drug discovery, famously featured in blockbuster drugs like Celebrex.[1] The specific functionalization pattern of this compound offers a strategic advantage in molecular design. The bromine atom at the C4 position serves as a prime handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents.[1] Concurrently, the acid chloride at the C3 position provides a highly reactive electrophilic site for amide bond formation, a cornerstone of medicinal chemistry. This dual functionality enables the rapid generation of compound libraries for screening against various biological targets, including kinases and other enzymes implicated in cancer and inflammatory diseases.[2]

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations. The strategy begins with a commercially available or readily synthesized precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, and proceeds through bromination to install the key halogen substituent. The final step activates the carboxylic acid to its carbonyl chloride form, rendering it ready for coupling reactions.

Caption: High-level two-step synthesis pathway.

Part I: Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Reaction Principle & Mechanistic Insight

The core of this step is the electrophilic aromatic substitution on the pyrazole ring. The pyrazole system is electron-rich, making it susceptible to attack by electrophiles. The C4 position is the most electron-dense and sterically accessible site for substitution, leading to high regioselectivity. Acetic acid serves as a polar protic solvent that facilitates the ionization of bromine (Br₂) to generate the active electrophilic species (Br⁺).

Causality: The choice of acetic acid as a solvent is deliberate. It is sufficiently polar to solvate the reactants and intermediates but is not reactive enough to compete in side reactions. It also readily dissolves the starting material and, upon cooling, often allows for the direct crystallization of the product, simplifying purification.

Experimental Protocol

WARNING: This procedure involves bromine, which is highly corrosive and toxic. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (fitted with a gas outlet to a sodium thiosulfate scrubber), add 1-methyl-1H-pyrazole-3-carboxylic acid (12.6 g, 100 mmol).

-

Dissolution: Add glacial acetic acid (100 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (5.6 mL, 17.6 g, 110 mmol, 1.1 eq) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred pyrazole solution over 30 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

-

Reaction & Monitoring: After the addition is complete, heat the reaction mixture to 60°C and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

-

Product Isolation (Work-up):

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A white precipitate of the product will form.

-

Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 20 mL) to remove residual acetic acid and salts.

-

Dry the solid under vacuum at 50°C to a constant weight.

-

-

Characterization: The product, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, should be obtained as a white to off-white solid.[1][3][4] The expected yield is typically in the range of 85-95%.

Reagent & Product Data Table

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 1-methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 12.6 g | 100 | Starting Material |

| Bromine (Br₂) | Br₂ | 159.81 | 5.6 mL (17.6 g) | 110 | Brominating Agent |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 120 mL | - | Solvent |

| Product: 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C₅H₅BrN₂O₂ | 205.01 | ~18.4 g (90%) | 90 | Intermediate |

Part II: Synthesis of this compound

Reaction Principle & Mechanistic Insight

This transformation converts the carboxylic acid into a more reactive acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this process.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, forming a chlorosulfite intermediate.[6] This intermediate is highly activated towards nucleophilic attack by the released chloride ion, which attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion.[7]

Trustworthiness: The use of a catalytic amount of N,N-dimethylformamide (DMF) is a field-proven technique to accelerate this reaction. DMF reacts with SOCl₂ to form the Vilsmeier reagent [(CH₃)₂N=CHCl]Cl, a more potent acylating agent that speeds up the formation of the acid chloride.

Experimental Protocol

WARNING: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Hydrogen chloride gas is a byproduct. This procedure must be performed in a dry, inert atmosphere within a certified chemical fume hood.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (10.25 g, 50 mmol).

-

Reagent Addition: Suspend the acid in toluene (100 mL). Add thionyl chloride (SOCl₂) (5.5 mL, 9.0 g, 75 mmol, 1.5 eq) followed by 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction & Monitoring: Heat the mixture to reflux (approximately 80-90°C) and stir for 3-4 hours. The reaction mixture will become a clear, homogeneous solution as the starting material is converted. The completion of the reaction is indicated by the cessation of HCl gas evolution.

-

Product Isolation (Work-up):

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Ensure the vacuum trap is cooled effectively (e.g., with dry ice/acetone) to capture the volatile SOCl₂.

-

The crude product, this compound, will remain as a solid or semi-solid residue.

-

-

Purification & Use: The product is often of sufficient purity (typically >95%) to be used directly in subsequent reactions without further purification.[8][9] If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-protic solvent like hexane.

Reagent & Product Data Table

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C₅H₅BrN₂O₂ | 205.01 | 10.25 g | 50 | Starting Material |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 5.5 mL (9.0 g) | 75 | Chlorinating Agent |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3-4 drops | - | Catalyst |

| Product: this compound | C₅H₄BrClN₂O | 223.45 | ~10.6 g (95%) | 47.5 | Target Compound |

Integrated Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Conclusion

This guide outlines a validated and efficient two-step synthesis for this compound. By detailing the mechanistic rationale and providing a robust, step-by-step protocol, this document serves as a reliable resource for chemists in the pharmaceutical and agrochemical industries. The methodology is designed for scalability and high fidelity, ensuring that researchers can confidently produce this key intermediate for their discovery and development programs. Adherence to the described safety protocols is paramount for successful and safe execution.

References

- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

ResearchGate. (2007). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid [cymitquimica.com]

- 4. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. 1006471-28-8 | 4-Bromo-1H-pyrazole-3-carbonyl chloride - AiFChem [aifchem.com]

- 9. 1006471-28-8|4-Bromo-1H-pyrazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

CAS Number: 912569-70-1

A Core Building Block for Innovations in Drug Discovery and Agrochemicals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Properties

This compound is a halogenated heterocyclic compound featuring a pyrazole ring, a functional motif of significant interest in medicinal chemistry. The presence of a bromine atom and a highly reactive acyl chloride group makes it a versatile building block for the synthesis of a wide array of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 912569-70-1 | Internal Database |

| Molecular Formula | C₅H₄BrClN₂O | Calculated |

| Molecular Weight | 223.46 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | Off-white to yellow solid (predicted) | Supplier Data |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | General Reactivity |

| Boiling Point | Not available (likely decomposes) | N/A |

| Melting Point | Not available | N/A |

Strategic Synthesis Pathway

The synthesis of this compound is conceptually straightforward, primarily involving the conversion of its corresponding carboxylic acid precursor. This transformation is a cornerstone of organic synthesis, and the choice of chlorinating agent is critical for achieving high yield and purity.

Caption: Synthetic route to the target compound.

Synthesis of the Carboxylic Acid Precursor

The precursor, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, can be synthesized through various methods, including the bromination of 1-methyl-1H-pyrazole-3-carboxylic acid or through a multi-step synthesis starting from simpler pyrazole derivatives.

Experimental Protocol: Conversion to the Acyl Chloride

This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.

Objective: To synthesize this compound from 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Materials:

-

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous DCM or toluene.

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at room temperature.

-

Using Oxalyl Chloride: Add a catalytic amount of DMF (1-2 drops) to the suspension, followed by the slow, dropwise addition of oxalyl chloride (1.2-1.5 eq.) at 0 °C.

-

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride). These gases must be vented through a scrubber containing a sodium hydroxide solution.

-

Work-up: Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Isolation: Remove the solvent and excess chlorinating agent under reduced pressure. The crude this compound is often used in the next step without further purification. If purification is necessary, it can be attempted by distillation under high vacuum, though decomposition is a risk.

Causality of Experimental Choices:

-

Inert Atmosphere: The acyl chloride product is highly reactive and moisture-sensitive. An inert atmosphere prevents hydrolysis back to the carboxylic acid.

-

Choice of Chlorinating Agent: Thionyl chloride is a common and effective reagent. Oxalyl chloride is often preferred for milder conditions and cleaner reactions, as the byproducts are all gaseous. The use of catalytic DMF with oxalyl chloride is crucial for the formation of the Vilsmeier reagent, the active chlorinating species.

-

Reflux: Heating is typically required to drive the reaction to completion.

-

Scrubber: The gaseous byproducts (HCl, SO₂, CO, CO₂) are corrosive and toxic, necessitating their neutralization in a basic scrubber.

Reactivity and Applications in Drug Discovery

The high reactivity of the acyl chloride functional group makes this compound an excellent electrophile for introducing the 4-bromo-1-methyl-pyrazole-3-carboxamide moiety into various molecules. This is particularly valuable in the synthesis of kinase inhibitors, where the pyrazole core can act as a hinge-binding motif in the ATP-binding site of the enzyme.[1][2]

Caption: General reactivity of the title compound.

Key Reactions

-

Amide Formation: The most common application is the reaction with primary or secondary amines to form stable amide bonds. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Ester Formation: Reaction with alcohols yields esters.

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Role in Kinase Inhibitor Synthesis

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting protein kinases.[1][2] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents on the pyrazole ring can be tailored to achieve potency and selectivity for specific kinases. This compound is a key intermediate for creating libraries of pyrazole-based carboxamides for screening against various kinase targets in cancer, inflammation, and other diseases.

Safety and Handling

Trustworthiness through Self-Validating Protocols: A thorough understanding of the hazards associated with a chemical is paramount for safe and reproducible research.

Hazard Identification:

-

Corrosive: As an acyl chloride, it is expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture Sensitive: Reacts with water, releasing corrosive hydrogen chloride gas.

-

Toxicity: The toxicological properties of this specific compound have not been fully investigated. However, compounds with similar structures can be harmful if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Handling and Storage:

-

Handling: Handle only under an inert atmosphere (nitrogen or argon). Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and bases.

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a high-value, reactive intermediate that holds a significant position in the toolbox of medicinal and synthetic chemists. Its utility in constructing the pyrazole-3-carboxamide scaffold, a key pharmacophore in many kinase inhibitors, underscores its importance in the quest for new therapeutic agents. By understanding its synthesis, reactivity, and handling requirements as outlined in this guide, researchers can effectively and safely leverage this compound to accelerate their discovery programs.

References

-

Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science. Retrieved January 18, 2026, from [Link]

Sources

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry. Its significance is rooted in the pyrazole scaffold, a privileged structure in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive analysis of the compound's reactivity profile, focusing on its role as an electrophilic agent in nucleophilic acyl substitution reactions. We will explore its synthesis from the corresponding carboxylic acid, detail the mechanistic principles governing its reactions with various nucleophiles, and provide field-proven protocols for the synthesis of key derivatives such as amides and esters. The discussion is grounded in the electronic interplay between the pyrazole ring, the bromo substituent, and the highly reactive acyl chloride moiety, offering researchers the causal insights needed for predictable and efficient molecular design.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, found in a wide spectrum of FDA-approved drugs with diverse therapeutic applications, including antipyretic, anticancer, antiviral, and anti-inflammatory agents.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's pharmacological properties.[3] this compound serves as a highly versatile intermediate for this purpose. The presence of three distinct functional handles—the reactive acyl chloride, the N-methylated pyrazole ring, and the bromo-substituted carbon—provides a rich platform for building molecular complexity. The acyl chloride is the primary site for reactivity, enabling the facile introduction of amide and ester linkages, which are fundamental in drug discovery for modulating properties like solubility, stability, and target binding.

Physicochemical Properties & Data

A summary of the key properties of the title compound is presented below for quick reference.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄BrClN₂O |

| Molecular Weight | 223.46 g/mol |

| CAS Number | Not readily available; precursor acid is 205.01 g/mol [4] |

| Appearance | Typically a solid or oil, moisture-sensitive |

| Core Functionality | Acyl Chloride |

| Primary Reactivity | Electrophile for Nucleophilic Acyl Substitution |

Synthesis and Preparation

The target acyl chloride is synthesized from its corresponding carboxylic acid precursor, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[4] The conversion of a carboxylic acid to an acyl chloride is a standard and crucial transformation in organic synthesis because it "activates" the carbonyl group, making it significantly more reactive toward nucleophiles.[5]

The most common and efficient method for this conversion involves the use of thionyl chloride (SOCl₂).[6][7][8] The choice of thionyl chloride is strategic for several reasons:

-

It effectively converts the hydroxyl group of the carboxylic acid into an excellent leaving group.[6]

-

The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[7][9]

The overall synthetic workflow is illustrated below.

Caption: Synthetic workflow from carboxylic acid to acyl chloride and subsequent derivatives.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (typically 2-5 eq, can be used as solvent) neat or in an inert solvent like dichloromethane (DCM) or toluene.[8]

-

Reaction: The mixture is typically stirred at room temperature or gently heated to reflux (40-80 °C) for several hours.[8]

-

Monitoring: The reaction progress should be monitored by TLC or by observing the cessation of HCl and SO₂ gas evolution.

-

Work-up: Once the reaction is complete, excess thionyl chloride is removed under reduced pressure (distillation). The crude acyl chloride is often used immediately in the next step due to its moisture sensitivity.

Core Reactivity Profile: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the electrophilicity of its carbonyl carbon. As an acyl chloride, it is one of the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[10] This class of reaction proceeds via a characteristic two-step addition-elimination mechanism .[11][12][13]

-

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negatively charged oxygen atom.[5][13]

-

Elimination of Leaving Group: The tetrahedral intermediate is transient. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is expelled.[11][13]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

The reactivity of the carbonyl group is modulated by the electronic properties of the substituted pyrazole ring. The nitrogen atoms in the pyrazole ring are electron-withdrawing, which increases the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl acyl chloride.

Key Synthetic Applications & Protocols

The primary utility of this compound is as an acylating agent to form stable amide and ester derivatives.[11][14]

A. Amide Bond Formation

The reaction with primary or secondary amines is a cornerstone for synthesizing pyrazole-3-carboxamides, a motif frequently found in biologically active molecules.[1][11] The reaction is typically rapid and high-yielding.

Field-Proven Protocol: Synthesis of a Pyrazole-3-Carboxamide

-

Setup: Dissolve the amine (1.0 eq) in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base: Add a non-nucleophilic base (1.1-1.5 eq), such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This base is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor completion using TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically washed with water, dilute aqueous acid (e.g., 1M HCl) to remove excess base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

B. Ester Formation (Esterification)

Reaction with alcohols yields pyrazole-3-carboxylate esters. While generally less rapid than amidation, this reaction is a common method for synthesizing these derivatives.[14]

Field-Proven Protocol: Synthesis of a Pyrazole-3-Carboxylate Ester

-

Setup: Dissolve the alcohol (1.0 eq) in an aprotic solvent like DCM or THF.

-

Base: Add a base such as pyridine or triethylamine (1.1-1.5 eq). Pyridine can often serve as both the base and a catalyst.

-

Acyl Chloride Addition: Slowly add this compound (1.0-1.1 eq) to the solution at 0 °C.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The work-up is similar to that for amide synthesis, involving aqueous washes to remove the base and its salt, followed by drying, concentration, and purification of the crude ester.

Reaction Condition Summary

| Reaction | Nucleophile | Typical Base | Solvent | Temperature | Typical Yield |

| Amidation | Primary/Secondary Amine | TEA, DIPEA, Pyridine | DCM, THF, DMF | 0 °C to RT | >85% |

| Esterification | Alcohol | Pyridine, TEA | DCM, THF | 0 °C to RT | 70-95% |

Applications in Drug Discovery

The derivatives of this compound are instrumental in the synthesis of novel compounds for pharmaceutical and agrochemical research.[4][15] The pyrazole-carboxamide linkage is a bioisostere for other functional groups and is critical for establishing hydrogen bonding interactions with biological targets like kinases and receptors.[2] The bromine atom on the pyrazole ring provides a valuable handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries for screening.[16]

Handling and Safety

As with all acyl chlorides, this compound is a moisture-sensitive and corrosive compound.

-

Handling: It should be handled under an inert atmosphere (nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.

-

Safety: The compound is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its reactivity is governed by the principles of nucleophilic acyl substitution, enhanced by the electronic nature of the pyrazole ring. A thorough understanding of its reactivity profile, coupled with robust and optimized protocols for derivatization, empowers researchers in medicinal and materials chemistry to efficiently synthesize complex molecular architectures. Its strategic importance as a building block for creating diverse libraries of pyrazole-containing compounds ensures its continued relevance in the landscape of modern drug discovery and development.

References

- Smolecule. 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.

- Chemguide. converting carboxylic acids into acyl (acid) chlorides.

- Organic Chemistry. Acid to Acid Chloride - Common Conditions.

- Benchchem. 1H-pyrazole-5-carbonyl chloride | 717871-84-6.

- ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis.

- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).

- ResearchGate. Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.

- Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

- Beilstein-Journals. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides.

- Celerity SpecialChem. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

- Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- Chem-Impex. Methyl 4-bromo-1H-pyrazole-3-carboxylate.

- Chemistry LibreTexts. 8.4: Nucleophilic Acyl Substitution Reactions.

- SlidePlayer. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co.

- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Sources

- 1. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: A Keystone Intermediate for Modern Drug Discovery

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This document serves as a technical resource to facilitate its effective utilization in the synthesis of novel therapeutic agents.

Core Compound Identification and Structure

This compound is a key heterocyclic building block, distinguished by a pyrazole core functionalized with a reactive acyl chloride group. This strategic combination of a stable aromatic system and a versatile reactive handle makes it a valuable intermediate in the construction of complex molecular architectures for pharmaceutical applications.

Molecular Structure:

Caption: Key reactions of this compound.

Applications in Medicinal Chemistry and Drug Development

The 4-bromo-1-methyl-pyrazole core is a privileged scaffold in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compound.

This structural motif is a key component in the development of various therapeutic agents, particularly kinase inhibitors. For instance, the related compound 4-Bromo-1-methyl-1H-pyrazole is an important intermediate in the synthesis of drugs like Erdafitinib and Savolitinib, which are investigated for the treatment of certain cancers. T[1]he ability to readily form amides via the carbonyl chloride functionality is crucial for linking the pyrazole core to other pharmacophoric fragments, a common strategy in the design of enzyme inhibitors.

Safety and Handling

Hazard Identification:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its reactivity profile suggests the following hazards, extrapolated from related compounds such as 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid:

-

Corrosive: Acyl chlorides are corrosive and can cause severe skin burns and eye damage.

-

Lachrymator: It is likely a lachrymator, causing irritation to the eyes and respiratory tract.

-

Moisture Sensitive: Reacts with water and moisture to release hydrogen chloride (HCl) gas, which is corrosive and toxic.

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The precursor carboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.

[2]Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for disposal.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its dual functionality, comprising a reactive acyl chloride for amide and ester formation and a bromine atom for cross-coupling reactions, provides medicinal chemists with a powerful tool for generating diverse molecular libraries for biological screening. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective application in the development of next-generation therapeutics.

References

-

LookChem. 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride. [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

PubChem. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

Sources

Spectroscopic Characterization of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: A Technical Guide

Introduction

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is a halogenated heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a methyl group, and a reactive acyl chloride moiety. The unique arrangement of these functional groups imparts specific reactivity, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is crucial for its application in multi-step synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the pyrazole ring proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Singlet | 1H | H5 | The proton at the C5 position of the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group. |

| ~4.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will appear as a singlet. Its chemical shift is influenced by the aromatic pyrazole ring. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~160 | C=O | The carbonyl carbon of the acyl chloride is expected to be significantly deshielded and appear at a low field. |

| ~145 | C3 | The carbon atom attached to the carbonyl group (C3) will be deshielded. |

| ~130 | C5 | The carbon atom bearing the single proton (C5) will appear in the aromatic region. |

| ~95 | C4 | The carbon atom attached to the bromine (C4) is expected to be shifted upfield compared to other ring carbons due to the heavy atom effect of bromine. |

| ~40 | N-CH₃ | The methyl carbon attached to the nitrogen will appear in the aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.

Molecular Ion Peak

The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected molecular weight for the most abundant isotopes (C₅H₄⁷⁹Br³⁵ClN₂O) is approximately 222 g/mol . The isotopic pattern will be a key identifier.

Key Fragmentation Pathways

The fragmentation of pyrazoles is a well-studied process[1]. For this specific molecule, the primary fragmentation is expected to be the loss of the chlorine radical from the acyl chloride moiety, leading to a stable acylium ion.

Table of Predicted Major Fragments:

| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Structure |

| 222/224/226 | [M]⁺˙ |

| 187/189 | [M-Cl]⁺ |

| 159/161 | [M-Cl-CO]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic pyrazole ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775-1815 | Strong | C=O stretch (acyl chloride) |

| ~1500-1600 | Medium | C=C and C=N stretching (pyrazole ring) |

| ~1300-1400 | Medium | C-N stretching |

| ~1000-1100 | Medium | C-Br stretching |

The most prominent feature in the IR spectrum will be the strong absorption band of the carbonyl group of the acyl chloride at a relatively high wavenumber.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Analysis: Inject the sample into the GC, and acquire the mass spectrum of the eluting peak corresponding to the compound.

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum of the sample.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on established spectroscopic principles and data from analogous structures. The predicted NMR, MS, and IR data, along with the provided experimental protocols, should serve as a valuable resource for scientists working with this important synthetic intermediate, aiding in its unambiguous identification and quality control.

References

-

Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

Sources

A Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: Starting Materials and Strategic Routes

An In-depth Technical Guide

This document provides a comprehensive technical overview of the synthetic pathways leading to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride, a critical building block in modern medicinal and agricultural chemistry. The pyrazole scaffold is a privileged structure found in numerous biologically active molecules, and the specific substitution pattern of this target molecule makes it a versatile intermediate for creating diverse chemical libraries.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and detailed protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached by disconnecting the acyl chloride to its parent carboxylic acid. This simplifies the primary synthetic challenge to the efficient and regioselective construction of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Two principal strategies emerge for assembling this key intermediate:

-

Post-Modification of a Pre-formed Pyrazole Core: This is often the most direct route, involving the synthesis of a simpler pyrazole, such as 1-methyl-1H-pyrazole-3-carboxylic acid or its ester, followed by selective bromination at the C4 position.

-

De Novo Ring Construction: This strategy involves building the pyrazole ring from acyclic precursors that already contain the necessary functionalities, such as a brominated 1,3-dicarbonyl compound and methylhydrazine.

The final conversion of the carboxylic acid to the highly reactive acyl chloride is a standard and high-yielding transformation.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Primary Synthetic Route: Bromination of a Pyrazole Precursor

This route is highly favored due to the predictable regioselectivity of electrophilic substitution on the pyrazole ring and the commercial availability of starting materials. The electron-donating character of the ring nitrogens activates the C4 position for electrophilic attack.[3]

Step 2.1: Synthesis of the Pyrazole Carboxylate Core

The initial starting material is typically an ester, such as ethyl 1-methyl-1H-pyrazole-3-carboxylate. This can be synthesized via the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] For this specific target, the reaction of ethyl 3-oxobutanoate (ethyl acetoacetate) with methylhydrazine is a common method.

Step 2.2: Regioselective Bromination

The key step in this pathway is the bromination of the 1-methyl-1H-pyrazole-3-carboxylate core. The pyrazole ring is electron-rich, and electrophilic aromatic substitution occurs preferentially at the 4-position.

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is a preferred brominating agent for this transformation.[6] It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine ("Br+"), which minimizes over-bromination and side reactions.

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM) are suitable solvents. DMF can help to polarize the N-Br bond in NBS, enhancing its electrophilicity.[6]

Sources

- 1. smolecule.com [smolecule.com]

- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 3. connectsci.au [connectsci.au]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

A Guide to the Safe Handling and Application of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of the safety precautions, handling protocols, and chemical reactivity of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS No. 912569-70-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The guide details necessary personal protective equipment (PPE), emergency first-aid procedures, appropriate storage and disposal methods, and a representative protocol for its use in amide synthesis. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices when working with this reactive chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with bromine, a methyl group, and a highly reactive acyl chloride functional group. This combination of functionalities makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures, particularly amides and esters.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 912569-70-1 | [1] |

| Molecular Formula | C₅H₄BrClN₂O | - |

| Molecular Weight | 223.46 g/mol | [2] |

| Structure | - | |

| Physical Properties | Data not available. Likely a solid or liquid at room temperature. | - |

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be derived from its chemical structure and data from closely related analogs. The primary hazards stem from the acyl chloride moiety, which is highly reactive and corrosive.

Based on the SDS for the structurally similar compound 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 175277-00-6), the following GHS classifications are anticipated:

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Source: Extrapolated from the Safety Data Sheet for CAS 175277-00-6.

Core Causality of Hazards:

-

Corrosivity (H314): The acyl chloride functional group reacts exothermically and violently with water, including moisture on skin, in the eyes, or in the respiratory tract. This reaction produces hydrochloric acid (HCl) gas and the corresponding carboxylic acid, causing severe chemical burns and tissue damage.[3]

-

Toxicity (H302, H312, H332): The toxicity is attributed to both the corrosive action of the compound and the systemic effects of the brominated pyrazole core. Inhalation of vapors or dust can cause severe respiratory irritation.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood. This is critical to prevent inhalation of corrosive vapors and to contain any accidental releases. A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the high reactivity and corrosivity of acyl chlorides.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended. Always double-glove. If contact occurs, remove and dispose of the outer glove immediately.

-

Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield must be worn over the goggles to protect against splashes.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For operations with a higher risk of splashing, such as transfers of larger quantities, a chemical-resistant apron is also required. Ensure that no skin is exposed.

-

Respiratory Protection: While working in a fume hood should be sufficient, a respirator with an acid gas cartridge may be necessary for emergency situations or if there is a failure of engineering controls.

Handling, Storage, and Incompatibility

The key to safely handling this compound is the strict exclusion of moisture.

Handling

-

Anhydrous Conditions: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). Glassware must be oven-dried or flame-dried before use.[5]

-

Transfers: Use dry syringes or cannulas for liquid transfers. For solids, perform transfers in a glove box or under a positive flow of inert gas.

-

Temperature Control: Reactions involving acyl chlorides are often exothermic. Be prepared to use an ice bath to control the reaction temperature, especially during addition to nucleophiles or during quenching.[6]

Storage

-

Container: Store in the original, tightly sealed container. If the original container is compromised, transfer to a suitable, dry, and clearly labeled container with a corrosion-resistant cap.

-

Atmosphere: Store under an inert atmosphere.

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals. Store away from heat and sources of ignition.

-

Segregation: Store separately from incompatible materials.

Incompatible Materials

-

Water and Moisture: Reacts violently.

-

Alcohols, Amines, and other Nucleophiles: Reacts exothermically to form esters, amides, etc.

-

Strong Bases: Can cause vigorous decomposition.

-

Strong Oxidizing Agents: May lead to a dangerous reaction.

Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing injury.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Evacuate the immediate area. Wearing the full PPE described in Section 3, cover the spill with an inert, dry absorbent material such as vermiculite or sand. Scoop the mixture into a dry, sealable container for disposal. Do not use combustible materials like paper towels to absorb the spill.

-

Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide

This section provides a representative, step-by-step methodology for the synthesis of an amide, a common application for this reagent. The causality behind critical steps is highlighted.

Workflow Diagram

Sources

- 1. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. scielo.org.mx [scielo.org.mx]

- 6. chemscene.com [chemscene.com]

Substituted Pyrazole-3-Carbonyl Chlorides: A Cornerstone for Amide-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Among the various functionalized pyrazole intermediates, the pyrazole-3-carbonyl chloride moiety stands out as a highly versatile and reactive building block. Its primary utility lies in the facile synthesis of pyrazole-3-carboxamides, a structural motif prevalent in a wide array of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of substituted pyrazole-3-carbonyl chlorides. We will delve into the causality behind experimental choices, present validated protocols, and contextualize the chemistry within the broader landscape of drug development.

The Strategic Importance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[4][5] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal scaffold for interacting with biological targets.[3] A multitude of pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, have demonstrated the therapeutic potential of this heterocyclic system.[2] The pyrazole-3-carbonyl unit, in particular, serves as a critical linchpin, allowing for the introduction of diverse substituents via robust amide bond formation, profoundly influencing the compound's structure-activity relationship (SAR).[5]

Synthesis of Pyrazole-3-Carbonyl Chlorides: A Two-Stage Approach

The most reliable and common pathway to obtaining pyrazole-3-carbonyl chlorides is a two-stage process: first, the synthesis of a stable pyrazole-3-carboxylic acid precursor, followed by its conversion to the more reactive acid chloride.[6]

Stage 1: Constructing the Pyrazole-3-Carboxylic Acid Precursor

The assembly of the core pyrazole ring with the required carboxylic acid functionality is the foundational step. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Method A: Knorr Pyrazole Synthesis and Subsequent Functionalization

The Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a classic and highly effective method for creating polysubstituted pyrazoles.[7] To arrive at the 3-carboxylic acid, a β-ketoester is typically employed as the 1,3-dicarbonyl component.

Experimental Protocol: Synthesis of a Pyrazole-Carboxylate Ester

Objective: To synthesize a pyrazole-carboxylate ester via cyclocondensation.

Materials:

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

-

β-Ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Add a catalytic amount of glacial acetic acid to the solution. This acidic environment facilitates the initial condensation.[6]

-

Add the β-ketoester dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Reduce the solvent volume in vacuo.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude pyrazole-carboxylate ester.

-

Purify the product by silica gel column chromatography or recrystallization as required.

The resulting ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.[6]

Method B: From Furan-2,3-diones

An alternative and elegant route involves the reaction of 4-acyl-5-phenyl-2,3-dihydrofuran-2,3-diones with various phenylhydrazones or phenylhydrazine.[8][9][10] This method directly yields highly substituted pyrazole-3-carboxylic acids.

Stage 2: Conversion to Pyrazole-3-Carbonyl Chloride

With the pyrazole-3-carboxylic acid in hand, the crucial activation step is the conversion to the highly reactive carbonyl chloride. This is a standard transformation in organic synthesis, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6][11][12]

Experimental Protocol: Synthesis of Pyrazole-3-Carbonyl Chloride

Objective: To convert a pyrazole-3-carboxylic acid to its corresponding acid chloride.

Materials:

-

Pyrazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 5.0 eq) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[6]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat SOCl₂)[6][9]

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Suspend the pyrazole-3-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent like DCM.[9]

-

Add a catalytic amount of DMF. (Causality Note: DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is the active catalytic species that accelerates the reaction).

-

Stir the mixture at room temperature or gently heat to reflux (typically 40-80°C) for 1-4 hours. The progress can be monitored by the cessation of gas evolution (SO₂ and HCl for SOCl₂; CO, CO₂, and HCl for oxalyl chloride).

-

Once the reaction is complete, remove the excess solvent and chlorinating agent under reduced pressure. (Field Insight: Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of the volatile reagent).

-

The resulting crude pyrazole-3-carbonyl chloride is often obtained as a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity and high reactivity.[6][9]

Visualization: Synthesis Workflow

The overall process can be visualized as a linear progression from readily available starting materials to the key carbonyl chloride intermediate.

Caption: General workflow for pyrazole-3-carbonyl chloride synthesis.

Reactivity and Synthetic Applications

The pyrazole-3-carbonyl chloride is an electrophilic hub, primed for reaction with a wide range of nucleophiles. This reactivity is the source of its synthetic power, enabling the rapid diversification of the pyrazole scaffold.

Amide Formation: The Workhorse Reaction

The most significant application is the reaction with primary or secondary amines to form stable pyrazole-3-carboxamides.[8][12] This reaction is robust, high-yielding, and forms the basis for creating large libraries of compounds for biological screening.

Experimental Protocol: Synthesis of a Pyrazole-3-Carboxamide

Objective: To synthesize a pyrazole-3-carboxamide from the corresponding carbonyl chloride.

Materials:

-

Crude Pyrazole-3-carbonyl chloride (1.0 eq)

-

Desired primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., DCM, THF, or Xylene)[8]

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine) (1.5 - 2.0 eq)

Procedure:

-

Dissolve the crude pyrazole-3-carbonyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve the amine and the base in the same anhydrous solvent.

-

Cool the carbonyl chloride solution to 0°C using an ice bath.

-

Slowly add the amine/base solution dropwise to the stirred carbonyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC.

-

Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.

-

Perform a standard aqueous workup. The product is typically extracted into an organic solvent, washed with brine, dried, and concentrated.

-

Purify the final pyrazole-3-carboxamide product via recrystallization or column chromatography.

Ester Formation

Reaction with alcohols, often under Schotten-Baumann conditions or with pyridine as a catalyst, yields the corresponding pyrazole-3-carboxylates (esters).[9][10][13] While amides are more common in drug molecules due to their hydrogen bonding capabilities and metabolic stability, esters serve as important derivatives and potential prodrugs.

Other Nucleophilic Additions

The versatility of pyrazole-3-carbonyl chlorides extends to reactions with other nucleophiles, including:

-

Hydrazines: To form carbohydrazides.[11]

-

Ureas: To yield N-acylurea derivatives.[14]

-

Anilides: To produce N-acetylated carboxamides.[8]

Visualization: Reactivity Hub

The pyrazole-3-carbonyl chloride acts as a central intermediate from which numerous classes of compounds can be accessed.

Caption: Synthetic diversification from the pyrazole-3-carbonyl chloride hub.

Data and Characterization

Proper characterization is essential to confirm the successful transformation at each stage. Spectroscopic methods provide definitive evidence of the chemical changes occurring.

Spectroscopic Signatures

The conversion of the carboxylic acid to the carbonyl chloride and subsequently to an amide or ester is clearly observable via Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR).

Table 1: Typical Spectroscopic Data for the Pyrazole-3-Carbonyl Moiety

| Functional Group | IR Stretch (C=O) (cm⁻¹) | ¹³C NMR (C=O) (δ ppm) | Notes |

| Pyrazole-3-Carboxylic Acid | 1680 - 1710 | 165 - 175 | Broad O-H stretch also visible (~2500-3300 cm⁻¹). |

| Pyrazole-3-Carbonyl Chloride | 1740 - 1780 | 160 - 168 | The C=O stretch is shifted to a higher wavenumber due to the inductive effect of chlorine.[9] |

| Pyrazole-3-Carboxamide | 1630 - 1680 | 162 - 170 | N-H stretches are also visible for primary/secondary amides (~3100-3500 cm⁻¹).[12] |

| Pyrazole-3-Carboxylate (Ester) | 1715 - 1750 | 160 - 170 | C-O stretch is also visible (~1100-1300 cm⁻¹).[10][13] |

Note: Exact values are dependent on the specific substitution pattern of the pyrazole ring and the full molecular structure.

Conclusion for the Field

Substituted pyrazole-3-carbonyl chlorides are not merely reactive intermediates; they are strategic enablers in the field of drug discovery. Their straightforward synthesis and predictable, high-yielding reactivity with amines make them indispensable tools for medicinal chemists. Mastering the synthesis and handling of these compounds allows research teams to rapidly generate diverse chemical libraries, efficiently explore structure-activity relationships, and accelerate the journey from a hit compound to a viable drug candidate. The protocols and insights provided in this guide offer a robust framework for leveraging the power of this critical chemical building block.

References

- Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.

- Ilhan, I. Ö., Bahadir, Ö., Önal, Z., & Saripinar, E. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.

- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (n.d.). Bentham Science Publisher.

- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009).

- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic

- (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2009).

- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review.

- El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

- Functionalization Reactions of Various Pyrazole-3-carboxylic Acid Chlorides with Some Ureas. (2012).

- Ismael, A., et al. (2023).

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.

- Recent advances in the synthesis of new pyrazole deriv

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Naimi, A., et al. (2021).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- The Significance of Pyrazole Deriv

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride for Drug Discovery

Introduction: The Strategic Value of a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a cornerstone for the design of targeted therapies. Within this important class of heterocycles, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS No: 912569-70-1) has emerged as a particularly valuable and versatile building block.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape, synthesis, quality control, and strategic applications of this key intermediate. The insights provided herein are intended to empower chemists to leverage this reagent's full potential in the rapid and efficient discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The inherent reactivity of the acyl chloride, coupled with the synthetic handle of the bromo substituent, offers a dual functionality that is highly sought after in library synthesis and lead optimization campaigns.

Commercial Availability: Sourcing High-Purity this compound